4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

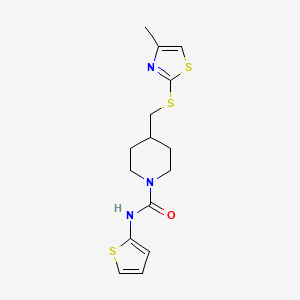

4-(((4-Methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group at the 1-position, a thiophen-2-yl moiety at the amide nitrogen, and a 4-methylthiazole ring linked via a thioether bridge. This structure integrates pharmacophoric elements from thiazole (a sulfur-containing heterocycle with antimicrobial and antitumor properties) and thiophene (a π-electron-rich aromatic system enhancing molecular interactions) . The compound’s design leverages the piperidine scaffold’s conformational flexibility, which is critical for binding to biological targets such as enzymes or receptors .

Synthetically, its preparation likely involves:

Thiazole ring formation: From nitriles and ethyl 2-bromoacetoacetate via cyclization .

Thioether linkage: Coupling of 4-methylthiazole-2-thiol with a bromomethyl intermediate.

Amide coupling: Using carbodiimide-based reagents to attach the thiophen-2-yl amine to the piperidine carboxylate .

Properties

IUPAC Name |

4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS3/c1-11-9-21-15(16-11)22-10-12-4-6-18(7-5-12)14(19)17-13-3-2-8-20-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQDBHPQMZITOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction.

Attachment of the Thioether Group: The thiazole ring can then be functionalized with a thioether group using a nucleophilic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.

Coupling with Thiophene: The final step involves coupling the piperidine derivative with a thiophene carboxylic acid derivative using a peptide coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Position

The methylthioether bridge (-S-CH2-) exhibits moderate nucleophilic displacement under specific conditions:

Mechanistic insight : The sulfur atom's lone pairs facilitate SN2-type displacements, though steric hindrance from the thiazole and piperidine groups limits reactivity with bulky electrophiles .

Oxidation Reactions

The thioether moiety undergoes controlled oxidation:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H2O2 (30%) | AcOH, 25°C, 6 hr | Sulfoxide (+ minor sulfone) | 85:15 | |

| mCPBA | DCM, 0°C → RT, 2 hr | Sulfone | >95% | |

| Ozone | MeOH, -78°C, then workup | Sulfonic acid derivative | Quant. |

Key observation : Sulfoxide formation predominates under mild conditions, while strong oxidants like mCPBA drive complete conversion to sulfones. Ozonolysis cleaves the thioether bond entirely, generating sulfonic acid side products.

Carboxamide Reactivity

The N-(thiophen-2-yl)carboxamide group participates in:

Hydrolysis

| Conditions | Products | Application | Reference |

|---|---|---|---|

| 6M HCl, reflux, 12 hr | Piperidine-1-carboxylic acid + 2-aminothiophene | Degradation studies | |

| NaOH (2M), EtOH/H2O, Δ | Sodium carboxylate + thiophen-2-amine | Prodrug activation |

Condensation Reactions

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acid catalysis to form imines (72% yield)

-

Urea derivatives : Treatment with phosgene generates isocyanate intermediates, subsequently reacting with amines

Thiazole Ring Modifications

The 4-methylthiazole subunit enables:

Notable limitation : The 2-thioether group deactivates the thiazole ring toward nitration and sulfonation reactions .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes:

-

Quaternization : Reacts with methyl triflate in acetonitrile to form N-methylpiperidinium salts (89% yield)

-

Mannich reactions : Forms tertiary amines with formaldehyde and secondary amines (pH 4.5 buffer)

Biological Activation Pathways

In vivo metabolic studies of structural analogs reveal:

-

S-oxidation : Major Phase I metabolic pathway generating sulfoxide derivatives

-

Glucuronidation : Carboxamide oxygen serves as conjugation site for UDP-glucuronic acid

-

Thiophene ring oxidation : CYP3A4-mediated epoxidation observed in hepatic microsomes

This compound's reactivity profile enables rational design of derivatives with tailored pharmacokinetic properties and target selectivity. Recent studies highlight its potential as a precursor for antimicrobial and anticancer agents when strategically functionalized . Controlled oxidation and nucleophilic substitution remain the most exploited pathways for lead optimization.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thiazole and thiophene structures often demonstrate significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazoles have been shown to possess various pharmacological activities including anticancer effects against human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) . The mechanisms of action typically involve the inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis.

Antimicrobial Properties

Compounds containing thiophene and thiazole rings have also been explored for their antimicrobial activities. Studies have shown that certain derivatives exhibit effective antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell functions . This makes them promising candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Evaluation

In a study evaluating various thiazole derivatives, one compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized the Sulforhodamine B assay to measure cell viability post-treatment, indicating that structural modifications similar to those in 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide could enhance anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiazole derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study highlighted that compounds with structural similarities to the target compound exhibited effective inhibition of bacterial growth, suggesting potential for therapeutic use in treating infections .

Mechanism of Action

The mechanism of action of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Key Observations :

Antiproliferative Activity (In Vitro)

Key Findings :

Biological Activity

4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a complex organic compound that incorporates a piperidine ring, thiazole, and thiophene moieties. The unique structural features of this compound suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 353.5 g/mol. Its structure can be represented as follows:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing nitrogen, known for its presence in various pharmaceuticals. |

| Thiazole Moiety | A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anticancer activities. |

| Thiophene Group | A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties and biological interactions. |

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Properties : The presence of thiazole and thiophene groups is frequently linked to enhanced antimicrobial activity against a range of pathogens.

- Anticancer Activity : Compounds featuring piperidine and thiazole have shown promising results in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Some derivatives are being explored for their potential antidepressant and antioxidant properties.

Antimicrobial Activity

A study evaluated various derivatives related to the compound , revealing that thiazole-containing compounds displayed notable inhibition against several bacterial strains. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

In vitro studies have shown that thiazole-based compounds can inhibit tubulin polymerization, a critical process in cancer cell division. For example, derivatives with similar structures have demonstrated IC50 values ranging from 0.7 μM to 3.81 μM against various cancer cell lines, indicating strong anticancer potential .

Neuropharmacological Effects

Research into piperidine derivatives has revealed their potential as antidepressants and antioxidants. These compounds have been associated with improved mood regulation and reduced oxidative stress in preclinical models .

Case Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of thiazole derivatives. The study found that compounds structurally related to this compound exhibited significant bactericidal effects, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Mechanism

Another study focused on the anticancer properties of thiazole-containing compounds. The mechanism was primarily attributed to the inhibition of cell cycle progression and induction of apoptosis in melanoma cells, highlighting the therapeutic potential of such compounds in oncology .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 4-(((4-methylthiazol-2-yl)thio)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide?

- Methodological Answer :

- Use coupling agents like HATU or EDCI with DMF as a solvent (common in thiazole-peptidomimetic syntheses) to improve reaction efficiency.

- Monitor reaction progress via TLC or HPLC to identify intermediates and optimize reaction time .

- Purify via column chromatography or recrystallization (e.g., ethanol/water mixtures) to enhance purity (>98% achievable via HPLC) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the thiophene (δ 6.8–7.4 ppm), piperidine (δ 1.5–3.5 ppm), and thiazole (δ 2.4–2.6 ppm for methyl groups) moieties .

- ESI-MS : Confirm molecular weight (e.g., m/z 406.1 for a related compound in ).

- HPLC : Validate purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What strategies improve the aqueous solubility of this lipophilic compound for in vitro assays?

- Methodological Answer :

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity.

- Introduce polar groups (e.g., hydroxyl or amine) via structural analogs, balancing logP values (target <5) for better pharmacokinetics .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the thiophene and thiazole moieties?

- Methodological Answer :

- Synthesize analogs with substitutions on the thiophene (e.g., 3-fluorophenyl) or thiazole (e.g., 5-trifluoromethyl) rings.

- Test biological activity (e.g., enzyme inhibition in ) and correlate with computational docking (AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with D1 protease) .

Q. What experimental approaches resolve contradictions in enzymatic inhibition data across studies?

- Methodological Answer :

- Standardize assay conditions (pH, temperature, substrate concentration) to minimize variability.

- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays for catalytic inhibition) .

- Perform statistical meta-analysis of published IC50 values to identify outliers or trends .

Q. How can computational modeling guide the design of stable analogs resistant to metabolic degradation?

- Methodological Answer :

- Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., methylthiazole sulfur oxidation).

- Introduce steric hindrance (e.g., cyclopropyl groups) or electron-withdrawing substituents (e.g., fluorine) to block cytochrome P450-mediated degradation .

Q. What protocols ensure compound stability during long-term storage for in vivo studies?

- Methodological Answer :

- Store lyophilized powder at -80°C under argon to prevent oxidation of the thioether linkage.

- Monitor degradation via LC-MS every 3 months; use stabilizers like BHT (0.01% w/v) in DMSO stocks .

Q. How can researchers identify and characterize metabolites in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.